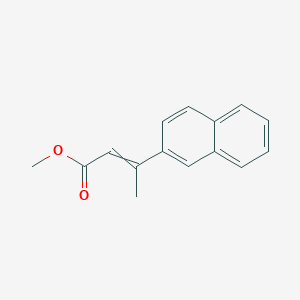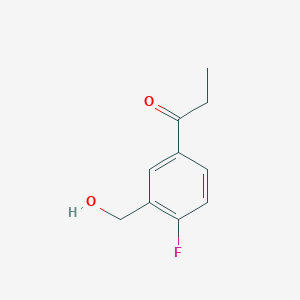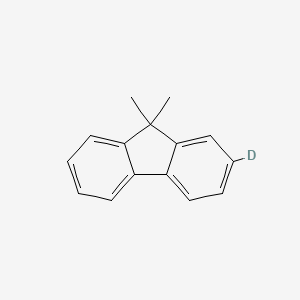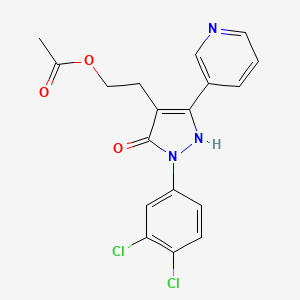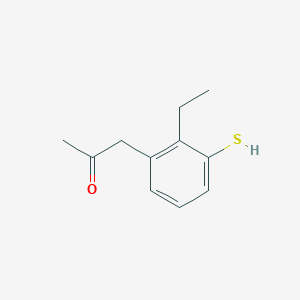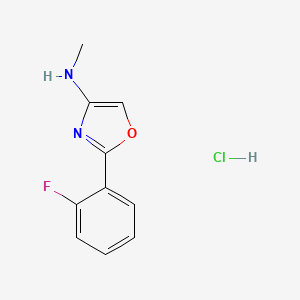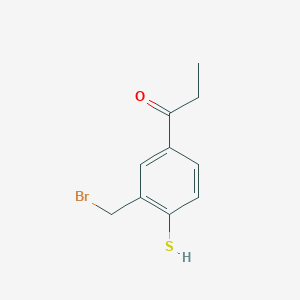
1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-3-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the benzylic position, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Elimination Reactions: The compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.
Oxidation and Reduction: These reactions involve electron transfer processes that alter the oxidation state of the compound.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloropropane: Similar in structure but contains a chlorine atom instead of a fluorine atom.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-methylbenzene: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the bromopropyl, ethyl, and fluorine substituents makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H14BrF |
|---|---|
Poids moléculaire |
245.13 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
XSIBWMVQIYGDJT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)

